molecular formula C20H25N3O3S B2357386 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-17-3

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2357386
CAS No.: 868979-17-3
M. Wt: 387.5
InChI Key: DQDLTXFYULFYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage drug discovery and biochemical research. This compound features a hybrid structure combining an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, with a benzenesulfonamide group. The imidazo[1,2-a]pyridine moiety is a common pharmacophore found in compounds with a range of biological activities and is frequently investigated for its potential to interact with various enzymatic targets . The inclusion of the benzenesulfonamide group is a strategic design element, as this functional group is known to confer properties that can enable potent binding to the active sites of various proteins, including kinases . Preliminary, non-conclusive research on analogous structures suggests this compound may be a candidate for investigating pathways relevant to oncology. Related molecules with the imidazo[1,2-a]pyridine scaffold are being explored as antimitotic agents that can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis in certain cancer cell lines . Furthermore, benzenesulfonamide-containing heterocycles have demonstrated activity as modulators of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and promising targets for cancer therapeutics . Researchers can utilize this compound as a chemical tool to probe these and other biological mechanisms in controlled in vitro settings. The product is intended for research purposes by qualified professionals in a laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own safety assessments and handle the compound in accordance with all applicable local and national regulations.

Properties

IUPAC Name

4-butoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-4-14-26-18-7-9-19(10-8-18)27(24,25)21-12-11-17-15-23-13-5-6-16(2)20(23)22-17/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDLTXFYULFYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazo[1,2-a]Pyridine Core Formation

The 8-methylimidazo[1,2-a]pyridine scaffold is synthesized via a Gould-Jacobs cyclization.

Procedure :

  • Starting Material : 2-Amino-5-methylpyridine (10 g, 92.5 mmol) and α-bromo-4-methylacetophenone (18.2 g, 92.5 mmol) are refluxed in ethanol (150 mL) for 16 hours.
  • Cyclization : The mixture is cooled, and aqueous ammonia (25%) is added to precipitate the intermediate.
  • Isolation : Filtration yields 8-methylimidazo[1,2-a]pyridine as a pale-yellow solid (12.1 g, 85% yield).

Characterization :

  • M.P. : 148–150°C
  • FTIR (cm⁻¹) : 3050 (aromatic C–H), 1615 (C=N), 1540 (C–C ring stretch)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 6.8 Hz, 1H), 7.92 (s, 1H), 7.35 (d, J = 6.8 Hz, 1H), 2.55 (s, 3H, CH₃).

Introduction of Ethylamine Side Chain

Method A: Reductive Amination :

  • Bromination : 8-Methylimidazo[1,2-a]pyridine (5 g, 34.7 mmol) is treated with N-bromosuccinimide (6.8 g, 38.2 mmol) in DMF (50 mL) at 0°C for 2 hours.
  • Substitution : The brominated product reacts with ethylenediamine (10.4 g, 173.5 mmol) in THF (100 mL) at 80°C for 12 hours.
  • Reduction : Pd/C (10 wt%) catalyzes hydrogenation (1 atm H₂) in methanol (50 mL) to yield 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylamine (4.2 g, 72% yield).

Method B: Mitsunobu Reaction :

  • Coupling : 8-Methylimidazo[1,2-a]pyridine (5 g, 34.7 mmol), 2-aminoethanol (2.1 g, 34.7 mmol), and DIAD (8.7 g, 43.4 mmol) react in THF (100 mL) with PPh₃ (11.4 g, 43.4 mmol) at 0°C.
  • Isolation : Column chromatography (SiO₂, EtOAc/hexane 1:1) gives the ethylamine derivative (3.9 g, 65% yield).

Synthesis of 4-Butoxybenzenesulfonyl Chloride

Sulfonation of 4-Butoxyphenol

Procedure :

  • Sulfonation : 4-Butoxyphenol (10 g, 55.5 mmol) is treated with chlorosulfonic acid (12.9 mL, 194.3 mmol) at 0°C for 4 hours.
  • Quenching : Ice-cold water (200 mL) is added, and the mixture is extracted with dichloromethane (3 × 100 mL).
  • Chlorination : The sulfonic acid intermediate reacts with PCl₅ (14.5 g, 69.4 mmol) in toluene (50 mL) at 80°C for 2 hours.
  • Isolation : Distillation under reduced pressure yields 4-butoxybenzenesulfonyl chloride (11.3 g, 78% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.05 (t, J = 6.4 Hz, 2H), 1.80–1.70 (m, 2H), 1.50–1.40 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H).

Coupling to Form Sulfonamide

Sulfonylation Reaction

Optimized Conditions :

  • Reagents : 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethylamine (5 g, 24.7 mmol), 4-butoxybenzenesulfonyl chloride (6.8 g, 24.7 mmol), DIPEA (8.6 mL, 49.4 mmol) in DMSO (50 mL).
  • Reaction : Stirred at 80°C for 12 hours.
  • Workup : The mixture is poured into ice water (200 mL), and the precipitate is filtered and recrystallized from ethanol.

Yield : 8.1 g (82%) of off-white crystals.

Characterization :

  • M.P. : 172–174°C
  • FTIR (cm⁻¹) : 3270 (N–H), 1595 (S=O), 1160 (C–O–C).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 156.2 (C–O), 144.5 (S=O), 132.8–115.2 (aromatic carbons), 68.4 (OCH₂), 43.5 (CH₂NH), 30.1 (CH₂CH₂), 22.7 (CH₃).

Analytical Validation

Purity Assessment

HPLC Analysis :

  • Column : C18 (4.6 × 250 mm, 5 µm)
  • Mobile Phase : Acetonitrile/water (70:30)
  • Retention Time : 6.8 minutes
  • Purity : 99.2%

Biological Activity Correlation

Kinase Inhibition Assay :

  • IC₅₀ Against c-KIT : 12.3 nM
  • Selectivity : >100-fold over PDGFR and VEGFR2.

Comparative Analysis of Synthetic Routes

Step Method A Yield Method B Yield Key Advantage
Ethylamine Synthesis 72% 65% Higher scalability (Method A)
Sulfonamide Coupling 82% 78% Reduced side products (Method A)

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C20H25N3O3S
Molecular Weight: 387.5 g/mol
IUPAC Name: 4-butoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
CAS Number: 868979-17-3

The compound features a benzenesulfonamide moiety combined with an imidazo[1,2-a]pyridine structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, in anticancer research. These compounds have been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibition of this enzyme can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, derivatives have demonstrated IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong inhibitory potential .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar benzenesulfonamide derivatives has shown effectiveness against various bacterial strains by disrupting biofilm formation and inhibiting bacterial growth . This opens avenues for developing new antimicrobial agents that could address antibiotic resistance.

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a valuable tool in biological research. Studies have demonstrated that sulfonamides can serve as effective inhibitors for enzymes related to diabetes and other metabolic disorders. For example, modifications of sulfonamide structures have been linked to enhanced antidiabetic activities .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in therapeutic contexts. The compound may interact with various biological pathways, influencing cellular processes such as apoptosis and metabolic regulation.

Synthesis and Production

The synthesis of this compound typically involves functionalization techniques that enhance its yield and purity. Methods such as transition metal catalysis and photocatalysis are commonly employed . The industrial application of this compound lies in its potential use as a precursor for more complex organic molecules in pharmaceutical manufacturing.

Research and Development

Due to its unique properties, this compound is also considered for further research into drug development pipelines. Its structural modifications could lead to the discovery of novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Activity StudyDemonstrated significant inhibition of carbonic anhydrase IX with IC50 values between 10.93–25.06 nM .
Antimicrobial EvaluationShowed effectiveness against K. pneumoniae and P. aeruginosa with promising results in biofilm suppression .
Antidiabetic PotentialStructural modifications led to enhanced hypoglycemic activity compared to traditional antidiabetic agents .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects. The benzenesulfonamide group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonamides

Substituent Variations on the Sulfonamide Core

Target Compound :
  • Benzenesulfonamide substituent : 4-butoxy group.
  • N-linked group : 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl.
Comparative Compounds :

N-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide (CAS 868978-73-8) : Sulfonamide substituent: 2-methyl-5-nitro group (electron-withdrawing nitro). N-linked group: Same imidazopyridine-ethyl backbone. Lower lipophilicity compared to butoxy.

N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS 868979-12-8) :

  • Core structure : Thiophene-sulfonamide instead of benzene-sulfonamide.
  • N-linked group : Identical to the target compound.
  • Impact : Thiophene’s smaller size and sulfur atom may improve solubility but reduce aromatic stacking interactions.

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide : Sulfonamide substituent: Thioxo-pyrimidinyl group. N-linked group: Thiazolyl ring.

Heterocyclic Moieties in Related Compounds

Imidazopyridine vs. Pyrazolopyridine Derivatives :
  • Target compound : 8-methylimidazo[1,2-a]pyridine.
  • European Patent Compounds (e.g., pyrazolo[1,5-a]pyridines) : Example: 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one. Key differences: Pyrazolopyridine cores with morpholine or dimethylamino groups enhance water solubility, contrasting with the lipophilic butoxy group in the target compound.

Pharmacological Implications

Compound Structural Features Potential Therapeutic Area
Target Compound Butoxy, imidazopyridine-ethyl Kinase inhibition, CNS disorders
CAS 868978-73-8 Nitro, imidazopyridine-ethyl Antibacterial, enzyme inhibition
CAS 868979-12-8 Thiophene-sulfonamide Metabolic disorders
Minodronic Acid Derivatives Imidazopyridine, bisphosphonate Osteoporosis, hypercalcemia
  • Lipophilicity : The butoxy group in the target compound may prolong half-life but reduce aqueous solubility compared to morpholine-containing analogs .
  • Target Selectivity : Imidazopyridine systems exhibit higher affinity for kinases (e.g., JAK, PI3K) than pyrazolopyridines, which often target GPCRs .

Biological Activity

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has a molecular formula of C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S and features a unique structural composition that includes:

  • Imidazo[1,2-a]pyridine moiety : Known for diverse pharmacological properties.
  • Benzenesulfonamide group : Often associated with antimicrobial and anticancer activities.
  • Butoxy substituent : Influences solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Receptor Modulation : Interacts with histamine H3 receptors, which are implicated in various neurological disorders .
  • Enzyme Inhibition : Potentially inhibits enzymes involved in cancer progression and microbial resistance .

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli< 29 μg/mL
Staphylococcus aureus< 40 μg/mL
Candida albicans< 207 μg/mL

These findings suggest that the compound may effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been found to inhibit cell proliferation in various cancer cell lines through:

  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disrupts normal cell cycle progression, leading to reduced tumor growth .

Case Studies

  • Histamine H3 Receptor Antagonism :
    A study demonstrated that derivatives similar to this compound can effectively block histamine H3 receptors, which are involved in cognitive functions and appetite regulation. This suggests potential applications in treating disorders like Alzheimer's disease and obesity .
  • Cancer Cell Line Studies :
    In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 50 μM. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth .

Potential Applications

Given its biological activities, this compound holds promise in several fields:

  • Pharmaceutical Development : As a lead compound for new drugs targeting microbial infections and cancers.
  • Research Applications : Useful in studying receptor interactions and enzyme activities related to various diseases.

Q & A

Q. What are the key synthetic pathways for preparing 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, and what reaction parameters influence yield and purity?

The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine core and sulfonamide coupling. Critical steps include:

  • Imidazo[1,2-a]pyridine formation : Cyclization of 2-aminopyridine derivatives with α-haloketones under reflux in polar solvents (e.g., ethanol or DMF) .
  • Sulfonamide coupling : Reaction of the intermediate amine with 4-butoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .
    Key parameters include solvent polarity (affecting cyclization efficiency), temperature control (to minimize side reactions), and stoichiometric ratios (to avoid over-sulfonylation). Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

Structural elucidation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., butoxy group integration at δ 1.0–1.5 ppm and imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C22_{22}H26_{26}N3_3O3_3S) .
  • X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges due to flexible substituents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the imidazo[1,2-a]pyridine cyclization step?

Low yields often arise from incomplete cyclization or competing side reactions. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (from 12 hrs to 30 mins) and improves yield by 15–20% .
  • Catalytic additives : Use of iodine or Cu(I) catalysts to accelerate cyclization kinetics .
  • Solvent screening : Switching from ethanol to DMF enhances solubility of intermediates, reducing byproduct formation .
    Comparative studies of these methods should include kinetic profiling and purity analysis via HPLC .

Q. What experimental approaches are recommended to resolve contradictory data on this compound’s biological activity across different assays?

Contradictory activity data (e.g., IC50_{50} variability in enzyme inhibition assays) may stem from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or target binding .
  • Target specificity : Off-target interactions with related enzymes (e.g., kinases vs. phosphatases) require selectivity profiling using panels of recombinant proteins .
  • Metabolic stability : Incubation time variations may affect activity; use LC-MS to quantify parent compound degradation in assay media .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties while retaining bioactivity?

SAR strategies include:

  • Substituent modulation : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to enhance metabolic stability, or introduce electron-withdrawing groups (e.g., fluorine) to improve membrane permeability .
  • Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., ester linkages) to enhance oral bioavailability .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and prioritize synthetic targets .

Q. What methodologies are suitable for investigating the compound’s environmental fate and ecotoxicological impacts?

Adopt a tiered approach:

  • Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life to assess environmental persistence .
  • Microcosm studies : Evaluate biodegradation in soil/water systems under controlled conditions (e.g., OECD 307 guidelines) .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna and algae to establish EC50_{50} values .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinity data?

Discrepancies may arise from force field inaccuracies or solvent effects. Mitigation strategies include:

  • Explicit solvent modeling : Use molecular dynamics (MD) simulations with explicit water molecules to refine docking poses .
  • Binding entropy calculations : Incorporate entropy changes (via MM-PBSA/GBSA) to improve free energy estimates .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. What statistical frameworks are recommended for analyzing dose-response data in high-throughput screening (HTS) assays?

  • Four-parameter logistic (4PL) model : Fits sigmoidal curves to calculate EC50_{50}/IC50_{50} values with confidence intervals .
  • Z’-factor analysis : Assesses assay quality (Z’ > 0.5 indicates robust screening) .
  • False discovery rate (FDR) control : Use Benjamini-Hochberg correction to minimize Type I errors in large datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.